2-Aminoethyl diphenylborinate

Descripción general

Descripción

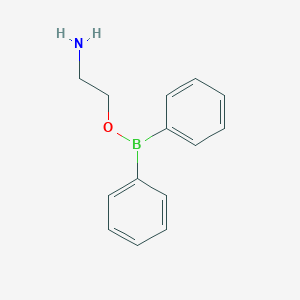

2-Aminoethyl diphenylborinate (2-APB; CAS 524-95-8) is a boron-containing organometallic compound with the molecular formula C₁₄H₁₆BNO and a molecular weight of 225.10 g/mol . It is widely recognized as a cell-permeable modulator of calcium (Ca²⁺) signaling pathways, primarily acting as an inhibitor of inositol 1,4,5-trisphosphate receptors (IP₃Rs) and store-operated calcium entry (SOCE) . At low concentrations (10–50 μM), 2-APB enhances SOCE by facilitating the interaction between stromal interaction molecules (STIM) and Orai channels, while higher concentrations (>75 μM) inhibit SOCE by disrupting STIM-Orai coupling .

2-APB has been extensively studied in diverse pathological contexts, including cancer, fibrosis, and oxidative stress. For example, it sensitizes non-small-cell lung cancer (NSCLC) cells to bortezomib by suppressing Ca²⁺-mediated autophagy and inhibits bleomycin-induced pulmonary fibrosis by disrupting intracellular Ca²⁺ regulation . However, its efficacy varies; in chronic intermittent hypoxia models, 2-APB failed to mitigate oxidative stress biomarkers like malondialdehyde (MDA) .

Métodos De Preparación

El aminoetoxidifenilborano se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del ácido difenilborínico con 2-aminoetanol. La reacción generalmente ocurre en condiciones suaves y produce el producto deseado con alta pureza . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad.

Análisis De Reacciones Químicas

El aminoetoxidifenilborano experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados del ácido borónico.

Reducción: Las reacciones de reducción pueden convertir el aminoetoxidifenilborano en diferentes derivados del borano.

Sustitución: Puede participar en reacciones de sustitución donde los grupos amino o etoxi son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Organic Synthesis

Overview : 2-APB serves as a crucial reagent in organic synthesis, particularly for the formation of carbon-boron bonds. These bonds are essential for creating complex organic molecules.

Key Applications :

- Formation of organoboranes, which are intermediates in synthetic pathways.

- Utilization in cross-coupling reactions, such as Suzuki-Miyaura reactions, to create biaryl compounds.

Case Study : In a study focused on synthesizing novel organoboron compounds, researchers demonstrated that 2-APB effectively facilitated the formation of carbon-boron bonds, leading to high yields of desired products under mild conditions .

Medicinal Chemistry

Overview : The compound is increasingly recognized for its role in developing boron-containing pharmaceuticals. It enhances the bioactivity and selectivity of drug candidates.

Key Applications :

- Development of anticancer agents by modifying existing drug structures.

- Improvement of drug delivery systems through boron-based compounds.

Case Study : A research team utilized 2-APB to synthesize a series of boron-containing derivatives that exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to increase the efficacy of traditional chemotherapeutics .

Polymer Chemistry

Overview : In polymer chemistry, 2-APB is employed as a modifier in polymer formulations to enhance mechanical properties and thermal stability.

Key Applications :

- Improvement of plastics and elastomers through incorporation into polymer matrices.

- Utilization in the development of smart materials that respond to environmental stimuli.

Data Table :

| Polymer Type | Modification Method | Properties Enhanced |

|---|---|---|

| Polypropylene | Incorporation of 2-APB | Increased tensile strength |

| Polyurethane | Blending with 2-APB | Enhanced thermal stability |

Analytical Chemistry

Overview : 2-APB acts as a reagent in analytical methods, aiding in the detection and quantification of specific analytes.

Key Applications :

- Utilization in high-performance liquid chromatography (HPLC) for analyzing complex mixtures.

- Application in thin-layer chromatography (TLC) for qualitative analysis.

Case Study : A study demonstrated the effectiveness of 2-APB in HPLC for detecting trace levels of pharmaceuticals in environmental samples, showcasing its utility as a reliable analytical tool .

Bioconjugation

Overview : The compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules.

Key Applications :

- Development of biosensors that require specific binding interactions.

- Targeted drug delivery systems that leverage biomolecular conjugates.

Data Table :

| Application Type | Bioconjugate Used | Functionality Enhanced |

|---|---|---|

| Biosensor | Antibody-2-APB conjugate | Improved sensitivity |

| Drug Delivery System | Drug-2-APB conjugate | Targeted delivery |

Mecanismo De Acción

El aminoetoxidifenilborano ejerce sus efectos principalmente mediante la inhibición de los receptores IP₃ y los canales TRP. Actúa como un antagonista en los receptores IP₃, evitando la liberación de iones calcio de las reservas intracelulares. Además, inhibe los canales TRP, que están involucrados en varios procesos celulares, incluida la entrada de calcio . Esta doble inhibición interrumpe las vías de señalización del calcio, lo que lleva a varios efectos fisiológicos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of 2-APB

Derivatives of 2-APB have been synthesized to enhance specificity, potency, or selectivity for SOCE modulation. Key analogues include:

Mechanistic and Functional Comparisons

SOCE Modulation

- 2-APB vs. m-F-2APB : While 2-APB enhances SOCE at 10–50 μM, m-F-2APB completely blocks SOCE at the same concentration range in breast cancer cells . This difference is attributed to the electron-withdrawing fluorine group, which stabilizes borinate ester bonds and enhances STIM1 binding .

- 2-APB vs. Diethylmethoxyborane: Unlike 2-APB, diethylmethoxyborane (CAS 7397-46-8) lacks aminoethyl groups, rendering it ineffective against IP₃Rs but a stronger TRPV1 activator .

TRP Channel Selectivity

- 2-APB vs. o-F-2APB : Ortho-fluorination reduces TRPC6 inhibition efficacy by 40% compared to 2-APB, while meta-fluorination (m-F-2APB) retains full TRPC6 blockade .

- 2-APB vs. Bisboron Compounds : Bisboron analogues (e.g., synthesized by Suzuki et al.) show 100-fold higher SOCE inhibition but lack TRP channel activation, making them more specific for STIM-Orai studies .

Research Findings and Data

Calcium Imaging in MDA-MB-231 Cells

| Compound | SOCE Inhibition (IC₅₀) | SOCE Enhancement (EC₅₀) | TRPV3 Activation (EC₅₀) |

|---|---|---|---|

| 2-APB | 75 μM | 25 μM | 50 μM |

| m-F-2APB | 7.5 μM | No enhancement | >100 μM |

| p-SO₂NMe₂-2APB | 3.8 μM | No enhancement | Inactive |

Data derived from fluorometric imaging plate reader (FLIPR) assays .

In Vivo Efficacy in Fibrosis Models

| Compound | Bleomycin-Induced Fibrosis (% Reduction) | CIH-Induced Oxidative Stress (MDA Reduction) |

|---|---|---|

| 2-APB | 60% (p < 0.01) | No effect |

| p-Cl-2APB | 75% (p < 0.001) | 45% (p < 0.05) |

Actividad Biológica

2-Aminoethyl diphenylborinate (2-APB) is a compound that has garnered attention in the field of pharmacology due to its role as a modulator of store-operated calcium entry (SOCE). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

2-APB is recognized for its dual role in modulating calcium signaling pathways. Depending on the concentration, it can either enhance or inhibit SOCE, a critical process for calcium homeostasis within cells. This modulation is particularly relevant in various physiological functions, including muscle contraction, neurotransmission, and cell proliferation.

The primary mechanism by which 2-APB exerts its effects is through interaction with stromal interaction molecules (STIM) and Orai proteins, which are essential components of the SOCE pathway. Upon depletion of calcium in the endoplasmic reticulum (ER), STIM proteins aggregate and activate Orai channels in the plasma membrane, facilitating calcium influx into the cytosol.

Concentration-Dependent Effects

Research has shown that at low concentrations (5-10 µM), 2-APB enhances SOCE by promoting calcium entry through Orai channels. Conversely, at higher concentrations (20-50 µM), it inhibits this process by blocking Orai channel activity. This bimodal effect has been validated in various cell lines, including MDA-MB-231 breast cancer cells and HEK293 cells .

Case Studies and Experimental Evidence

- Calcium Imaging Assays : A study utilized fluorometric imaging plate readers to assess the effects of 2-APB on calcium influx in MDA-MB-231 cells. The results indicated that 2-APB could effectively block SOCE at concentrations above 20 µM while enhancing it at lower concentrations .

- Inhibition of Fibrosis : Another significant finding is that 2-APB inhibits bleomycin-induced skin and pulmonary fibrosis. This effect is attributed to its ability to interrupt intracellular calcium regulation, thereby reducing fibrotic responses .

- Structural Derivatives : Novel derivatives of 2-APB have been synthesized to enhance its specificity and potency as an SOCE modulator. For instance, DPB162-AE, a dimeric variant, demonstrated stronger inhibition of SOCE compared to 2-APB itself at lower concentrations .

Biological Activity Summary

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| Enhance SOCE | Increased calcium influx | 5 - 10 µM |

| Inhibit SOCE | Decreased calcium influx | 20 - 50 µM |

| Inhibition of fibrosis | Reduced fibrotic response | Varies |

Implications for Therapy

The modulation of calcium signaling by 2-APB has potential therapeutic implications, particularly in cancer treatment and fibrotic diseases. By selectively enhancing or inhibiting calcium entry into cells, it may be possible to develop targeted therapies that mitigate pathological conditions associated with dysregulated calcium signaling.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 2-APB in cellular calcium signaling?

- Methodological Answer : 2-APB is a cell-permeable inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), which regulate calcium release from the endoplasmic reticulum . It also inhibits store-operated calcium entry (SOCE) by blocking Orai channels . At lower concentrations (1–10 µM), it inhibits TRPV1-3 channels, while higher concentrations (>50 µM) activate TRPV1-3 and inhibit TRPC6 . Researchers should validate concentration-dependent effects using calcium imaging (e.g., Fura-2) and electrophysiology in target cell types.

Q. How should 2-APB be prepared and stored to ensure stability in experiments?

- Methodological Answer : 2-APB is typically stored as a powder at −20°C and dissolved in DMSO (10–50 mM stock solutions). Fresh working solutions in aqueous buffers should be prepared to avoid hydrolysis. Stability tests via HPLC are recommended for long-term studies .

Q. What biochemical assays are commonly used to assess 2-APB’s antioxidant effects in vivo?

- Methodological Answer : In rodent models (e.g., acute pancreatitis), measure serum markers like malondialdehyde (MDA, lipid peroxidation), superoxide dismutase (SOD), and total antioxidant status (TAS) using spectrophotometry. Histopathological evaluation (e.g., H&E staining) and TUNEL assays for apoptosis are critical for tissue-specific analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory organ-specific effects of 2-APB, such as renal protection versus pancreatic aggravation?

- Methodological Answer : In L-arginine-induced pancreatitis models, 2-APB reduced renal tubular vacuolization and creatinine levels but increased pancreatic necrosis and fibrosis . To address this, use tissue-specific transcriptomics (e.g., RNA-seq) to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2) and validate with organotypic cultures. Dose optimization (e.g., <2 mg/kg IV in rats) and combinatorial therapies (e.g., antioxidants) may mitigate off-target effects .

Q. What strategies optimize 2-APB’s specificity when studying TRP channels in heterologous expression systems?

- Methodological Answer : Co-application with channel-specific inhibitors (e.g., ruthenium red for TRPV1) and CRISPR/Cas9 knockout controls are essential. Use electrophysiology (patch-clamp) to distinguish direct TRP modulation from indirect SOCE inhibition. For example, 2-APB activates TRPV3 at 50 µM but inhibits SOCE at 10 µM .

Q. How can 2-APB derivatives be synthesized to enhance target selectivity?

- Methodological Answer : Modify the borinate core or aminoethyl side chain. For instance, replacing phenyl groups with trifluorophenyl moieties improves transglutaminase inhibition . Synthetic protocols involve nucleophilic substitution of diphenylborinic acid with amino alcohols, followed by HPLC purification (>98% purity) .

Q. Data Interpretation and Experimental Design

Q. How should researchers interpret conflicting results in 2-APB’s modulation of cytokines like IL-6 and TNF-α?

- Methodological Answer : In pancreatitis models, 2-APB reduced IL-6 but not TNF-α levels, suggesting pathway-specific anti-inflammatory effects . Use multiplex cytokine arrays and siRNA knockdown (e.g., JAK/STAT for IL-6) to dissect mechanisms. Consider tissue microenvironments—systemic vs. local cytokine release—via microdialysis .

Q. What controls are critical when studying 2-APB’s dual roles in apoptosis and necrosis?

- Methodological Answer : Include caspase inhibitors (e.g., Z-VAD-FMK) to differentiate apoptosis from necroptosis. Combine TUNEL staining with propidium iodide exclusion assays. In pancreatic tissues, 2-APB increased necrosis despite reducing renal apoptosis, highlighting the need for organ-specific markers like HMGB1 (necrosis) .

Q. Emerging Applications

Q. Can 2-APB analogues be repurposed for neurodegenerative disease models?

- Methodological Answer : Derivatives like di(4-trifluorophenyl)borinate inhibit Huntington protein aggregation and transglutaminase activity, which are implicated in Huntington’s disease . Use fluorescence polarization assays with polyQ-expanded Huntingtin fragments and thioflavin T staining for fibril quantification.

Q. How does 2-APB influence SOCE in cancer cell lines, and what are the implications for drug resistance?

Propiedades

IUPAC Name |

2-diphenylboranyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVCIGGICSWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040389 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | Diphenylborinic acid 2-aminoethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-95-8 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethoxydiphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl diphenylborinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)(diphenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.